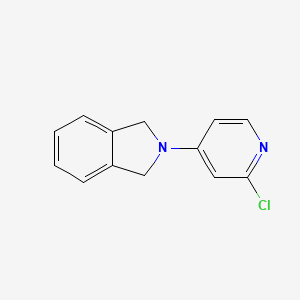

2-(2-Chloropyridin-4-yl)isoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXQFLUTIULCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Chloropyridin 4 Yl Isoindoline

Direct Synthesis Approaches to the Isoindoline (B1297411) Core and its N-Substituted Derivatives

The direct synthesis of N-substituted isoindolines like 2-(2-Chloropyridin-4-yl)isoindoline can be achieved through several convergent strategies that construct the heterocyclic core and install the N-pyridyl substituent, sometimes in a single pot.

Cyclization Reactions for Isoindoline Ring Formation

The formation of the isoindoline ring is a fundamental step in the synthesis of the target molecule. bldpharm.com Various cyclization strategies have been developed to construct this five-membered N-heterocycle. bldpharm.com

One common method involves the reductive amination of o-phthalaldehyde (B127526) with a primary amine. In the context of the target molecule, this would involve the reaction of o-phthalaldehyde with 4-amino-2-chloropyridine (B126387). The reaction proceeds through the initial formation of imines, which then undergo intramolecular cyclization and subsequent reduction to yield the isoindoline ring. The mechanism of the reaction between o-phthalaldehyde and primary amines has been a subject of study, confirming the formation of an isoindole product. nih.govnih.gov

Alternative cyclization strategies include:

Pictet-Spengler-type cyclizations : This method can be used to generate polycyclic isoindolines from in situ-generated electrophilic isoindoliums. rsc.org

Palladium-catalyzed cyclization : Intramolecular C-H functionalization of N-bromoarylmethyl aldonitrones can lead to the formation of isoindole N-oxides, which can be subsequently reduced to the isoindoline core. google.com

Radical Cyclization : Oxidative radical cyclization reactions provide another route to construct the isoindole framework, which can then be reduced. nih.gov

A key precursor for some of these methods is 4-amino-2-chloropyridine, which is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com Its synthesis can be achieved through methods like the nitration and subsequent reduction of 2-chloropyridine (B119429). chemicalbook.com

Coupling Strategies for N-Substitution with Pyridine (B92270) Units

A crucial step in the synthesis of this compound is the formation of the bond between the isoindoline nitrogen and the pyridine ring. This can be achieved either by forming the isoindoline ring with the pyridine moiety already attached to the nitrogen source or by coupling a pre-formed isoindoline with a suitable pyridine derivative.

One prominent strategy is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method is effective for the N-arylation of amines and has been applied to the synthesis of complex nitrogen-containing heterocycles, including spiro[indoline-2,3'-piperidines] via an intramolecular reaction. rsc.org For the synthesis of the target compound, this would involve the reaction of isoindoline with 2,4-dichloropyridine (B17371). The regioselectivity of such reactions is a critical factor, with amination often favoring the 2- or 4-position of the pyridine ring depending on the substrate and reaction conditions. mit.edu

Another approach is through nucleophilic aromatic substitution (SNAr) . Isoindoline, acting as a nucleophile, can displace a halide from an activated pyridine ring. In a molecule like 2,4-dichloropyridine, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. researchgate.net The reaction of 4-chloropyridine (B1293800) with primary and secondary amines to form substituted 4-aminopyridines is a known transformation. researchgate.net Flow reactors operating at high temperatures can also facilitate the uncatalyzed amination of 2-chloropyridines. researchgate.net

The table below summarizes potential coupling partners for these strategies.

| Isoindoline Precursor | Pyridine Coupling Partner | Coupling Method |

| Isoindoline | 2,4-Dichloropyridine | Buchwald-Hartwig Amination or SNAr |

| o-Phthalaldehyde | 4-Amino-2-chloropyridine | Reductive Amination |

Multi-Component Reactions (MCRs) in the Context of this compound Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient route to complex molecules. google.com Several MCRs have been developed for the synthesis of isoindolinones and isoindoles, which are structurally related to isoindolines. chemicalbook.commit.edu

For instance, a three-component reaction involving o-phthalaldehyde, an amine, and a thiol can produce highly fluorescent isoindoles. mit.edu While this specific reaction yields an isoindole, it highlights the potential of using an MCR approach to assemble the core structure. By selecting 4-amino-2-chloropyridine as the amine component and subsequently reducing the resulting isoindole, one could potentially access the target this compound.

Another example is the Ugi four-component reaction (Ugi-4CR), which is widely used in the synthesis of diverse heterocyclic molecules. nih.govgoogle.com While a direct application to the target molecule is not explicitly reported, the versatility of MCRs suggests that a custom-designed, multi-component strategy could be developed for the efficient, one-pot synthesis of this compound or its derivatives.

Functionalization and Derivatization of the this compound Framework

Once the this compound framework is assembled, further functionalization can be explored to create a library of related compounds. The chloropyridine moiety offers a prime site for such modifications.

Selective Functionalization of the Chloropyridine Moiety

The chlorine atom on the pyridine ring is a versatile handle for introducing a variety of functional groups through cross-coupling reactions or nucleophilic substitution.

The chlorine atom at the 2-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a common method for synthesizing substituted pyridines. researchgate.net The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the electronic nature of other substituents on the ring.

The mechanism of SNAr on a pyridine ring involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. researchgate.netresearchgate.net The stability of this intermediate is key to the reaction's feasibility. For 2-chloropyridines, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the complex and facilitates the substitution. researchgate.net

A variety of nucleophiles can be employed in SNAr reactions with 2-chloropyridines, including:

Amines

Alkoxides

Thiolates

The reaction conditions for SNAr can vary, with some reactions proceeding under mild conditions while others may require elevated temperatures. The use of flow chemistry has been shown to be effective for the amination of 2-chloropyridines at high temperatures. researchgate.net The reactivity of 2-fluoropyridines in SNAr reactions is often higher than that of 2-chloropyridines, which can allow for milder reaction conditions. researchgate.net

The table below provides examples of nucleophiles that could potentially displace the chlorine atom in this compound via an SNAr reaction.

| Nucleophile | Reagent Example | Potential Product |

| Amine | Piperidine | 2-(2-(Piperidin-1-yl)pyridin-4-yl)isoindoline |

| Alkoxide | Sodium Methoxide | 2-(2-Methoxypyridin-4-yl)isoindoline |

| Thiolate | Sodium Thiophenolate | 2-(2-(Phenylthio)pyridin-4-yl)isoindoline |

Cross-Coupling Reactions at the Chloropyridine Unit (e.g., Suzuki, Negishi, Heck)

The chlorine atom at the C2 position of the pyridine ring in this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization.

2-Halopyridines are recognized as excellent electrophilic partners in cross-coupling reactions. nih.gov Experimental and theoretical studies have shown that in dihalopyridines, the halogen at the position adjacent to the nitrogen (C2) is often more reactive and has a lower bond dissociation energy, facilitating selective coupling. nih.gov

A notable example is the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. This method effectively synthesizes 2-alkylated pyridines by coupling two different electrophiles. nih.govsemanticscholar.org The reaction conditions, which utilize a rigid bathophenanthroline (B157979) ligand in DMF, demonstrate good functional group tolerance and are orthogonal to other coupling methods like the Stille reaction. nih.gov Optimization of these reactions has shown that using a slight excess of the alkyl halide can ensure the complete conversion of the 2-chloropyridine starting material. nih.gov

While the Suzuki-Miyaura reaction is a dominant force in pharmaceutical synthesis, the use of 2-pyridyl organometallic reagents, particularly 2-pyridylboronic acid esters, can be challenging due to their instability and poor reactivity. nih.gov This "2-pyridyl problem" makes the alternative approach—using 2-chloropyridine as the electrophile—a more robust and widely applicable strategy for building molecular complexity. nih.gov Other organometallic partners, such as those used in Negishi (organozinc) and Hiyama (organosilane) couplings, also provide viable routes for derivatization at the C2 position. nih.gov

Table 1: Nickel-Catalyzed Cross-Coupling of 2-Chloropyridine with an Alkyl Bromide

| Entry | Ligand | Concentration (M) | Result | Reference |

|---|---|---|---|---|

| 1 | Bathophenanthroline | 1.7 | High yield of cross-coupled product | nih.gov |

| 2 | Other ligands | 1.7 | Lower yields or side products | nih.gov |

C-H Functionalization Strategies

Direct C-H functionalization of the pyridine ring offers a more atom- and step-economical approach to modification compared to traditional cross-coupling reactions which require pre-functionalized starting materials. nih.gov However, the pyridine ring presents unique challenges. Its electron-deficient nature and the coordinating ability of the nitrogen atom can deactivate the ring towards electrophilic substitution and interfere with catalytic processes. jddhs.commdpi.com

Despite these challenges, significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines. mdpi.com These methods provide pathways for alkylation, arylation, and other transformations directly on the pyridine core. mdpi.com

Strategies to control regioselectivity are crucial. For instance, to achieve para-selective functionalization, one approach involves using a bulky Lewis acid that coordinates to the pyridine nitrogen. This sterically shields the ortho- and meta-positions, directing the reaction to the para-C–H bond. nih.gov Another strategy employs the formation of transient oxazino pyridine intermediates, which, under acidic conditions, undergo highly para-selective functionalization. nih.gov

For meta-selective C-H functionalization, a redox-neutral dearomatization-rearomatization process has been developed. This catalyst-free method enables a wide range of modifications including trifluoromethylation, halogenation, and nitration at the meta position of pyridines and other azaarenes. clockss.org The development of such diverse C-H functionalization strategies allows for the late-stage modification of complex pyridine-containing molecules. nih.gov

Reactivity of the Isoindoline Moiety

The isoindoline portion of the molecule provides another platform for synthetic diversification through reactions targeting its nitrogen atom or the heterocyclic ring itself.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoindoline ring is nucleophilic and can readily undergo alkylation and acylation reactions. However, in the parent compound this compound, the nitrogen is already substituted with the chloropyridine group. Therefore, these reactions are more relevant to the synthesis of the isoindoline core itself or to derivatives where the N-substituent can be further modified or replaced.

In related systems, such as N-acylisoindolin-1-ones, alkylation can be achieved at the α-carbon position via an α-amidoalkylation methodology using silyl (B83357) enol ethers under Lewis acid catalysis. rsc.org The N-isoindolinone group can also serve as a protecting group for amino acids, where it can be selectively alkylated. nih.gov For instance, N-isoindolinone protected glycine (B1666218) equivalents can be deprotonated and reacted with a range of alkylating agents to install various side chains.

Enantioselective N-alkylation has also been demonstrated. For example, indoles can add to N-acyl imines generated in situ from hydroxy isoindolinones, catalyzed by a chiral phosphoric acid, to yield chiral N-alkylated products with high enantioselectivity.

Ring Transformations and Skeletal Rearrangements of the Isoindoline Unit

The isoindoline skeleton can undergo significant transformations, leading to more complex heterocyclic systems. One such transformation is a stereospecific, ring-expanding skeletal rearrangement of an isoindoline to a tetrahydroisoquinoline. This reaction, performed under Appel reaction conditions (PPh₃/CCl₄), proceeds through the formation and subsequent ring-opening of a labile aziridine (B145994) intermediate, enabling the construction of a quaternary carbon center.

Cationic skeletal reorganizations have also been observed in more complex systems containing an isoindolinone core. jddhs.com For example, treatment of an isoindolinone-containing intermediate with a Lewis acid like BF₃·OEt₂ can initiate a cascade involving the formation of a carbocation, which can then rearrange to form new ring systems. jddhs.com Such rearrangements can rapidly increase molecular complexity from accessible scaffolds. jddhs.com Furthermore, the N-isoindolinone group can be transformed into the more easily removable N-phthaloyl group through selective oxidation at the benzylic position, demonstrating the interchangeability of this unit. nih.gov

Orthogonal Derivatization of the Bridging Linker

Orthogonal derivatization refers to the selective functionalization of one part of a multifunctional molecule without affecting other reactive sites. In the context of this compound, this principle is exemplified by the ability to selectively perform reactions on either the chloropyridine ring or the isoindoline moiety. Direct derivatization of the C-N bond that links the two heterocyclic systems is not a common synthetic transformation. Instead, orthogonality is achieved by exploiting the distinct reactivity of each component.

For example, the C-Cl bond on the pyridine ring can be targeted for palladium- or nickel-catalyzed cross-coupling reactions under conditions that leave the isoindoline ring system untouched. nih.govnih.gov Conversely, as discussed previously, transformations such as ring expansion of the isoindoline unit can be performed under conditions (e.g., Appel reaction) that would not typically affect the chloropyridine moiety. The C-H functionalization strategies available for the pyridine ring are also generally orthogonal to the isoindoline system, allowing for precise, site-selective modifications. nih.govmdpi.com This chemical orthogonality is crucial for the systematic and efficient synthesis of a library of analogues for structure-activity relationship studies.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. clockss.org These principles can be applied to the synthesis of this compound to improve its environmental footprint. nih.govmdpi.com

Key green chemistry approaches applicable to the synthesis of the pyridine and isoindoline precursors include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a core tenet of green chemistry. For example, highly efficient three-component reactions to form 3-substituted isoindolinones have been developed in water, eliminating the need for catalysts.

Catalysis: The use of catalysts, especially recyclable ones, is preferred over stoichiometric reagents to improve atom economy and reduce waste. clockss.org Organocatalysis, for instance, has been used for the synthesis of isoindolinones, with the added benefit that the catalyst can be recycled.

Energy Efficiency: Microwave-assisted synthesis has emerged as a green tool that can significantly shorten reaction times, reduce energy consumption, and increase product yields. clockss.org This has been successfully applied to one-pot, multi-component reactions for synthesizing pyridine derivatives.

Atom Economy and One-Pot Reactions: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is a key goal. Multi-component reactions (MCRs) and one-pot syntheses are powerful strategies for achieving this, as they reduce the number of intermediate purification steps, saving solvents and energy. nih.govsemanticscholar.org The synthesis of both pyridine and isoindolinone heterocycles has been achieved through efficient one-pot procedures.

Solvent-Free and Microwave-Assisted Protocols

Modern synthetic chemistry increasingly employs solvent-free and microwave-assisted techniques to enhance reaction efficiency, reduce environmental impact, and shorten reaction times. preprints.orgnih.govnih.gov Microwave irradiation, in particular, has been successfully utilized in the synthesis of a variety of heterocyclic compounds by accelerating reaction rates. preprints.orgnih.gov For instance, microwave-assisted multicomponent reactions have proven effective for the rapid and efficient synthesis of complex molecules. nih.govnih.gov While these green chemistry approaches are well-established for many nitrogen-containing heterocycles, their specific application to the synthesis of This compound has not been documented.

Atom-Economical and Waste Minimization Strategies

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key metric in green chemistry. nih.gov Synthetic strategies that are considered atom-economical include addition and rearrangement reactions. The Gabriel synthesis of amines, a classical method, is often cited as an example of a reaction with poor atom economy. nih.gov Modern synthetic routes often strive to improve atom economy and minimize waste by employing catalytic processes and designing multi-component reactions where most of the atoms of the reactants are incorporated into the desired product. The application of these strategies to the synthesis of This compound remains a hypothetical consideration in the absence of published synthetic routes.

Stereoselective Synthesis Approaches (if applicable)

For chiral molecules, stereoselective synthesis is crucial for producing a single desired enantiomer. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities.

Chiral Auxiliaries and Catalysis in Isoindoline Formation

The stereoselective synthesis of related isoindolinone scaffolds has been achieved through the use of chiral auxiliaries. drugbank.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.netgoogle.com After the desired stereocenter has been created, the auxiliary is removed. Various chiral auxiliaries have been developed and used in asymmetric synthesis to produce enantiomerically pure compounds. While these methods are powerful tools for the synthesis of chiral isoindolinones, their application to produce enantiomerically pure This compound is not documented.

Asymmetric Induction in Pyridine Derivatization

Asymmetric induction in the derivatization of the pyridine ring is another potential strategy for achieving stereoselectivity. This would involve introducing chirality during the modification of the pyridine moiety itself. However, the search did not yield any specific examples of this approach being applied to the synthesis of the target compound.

Reactivity Profiles and Mechanistic Investigations of 2 2 Chloropyridin 4 Yl Isoindoline

Exploration of Nucleophilic Reactivity at the Chloropyridine Coremdpi.comresearchgate.net

The primary site for nucleophilic attack on the 2-(2-Chloropyridin-4-yl)isoindoline molecule is the chloropyridine ring. Pyridine (B92270) and its derivatives are known to undergo nucleophilic substitution more readily than corresponding benzene (B151609) compounds, particularly at the 2- and 4-positions. rsc.org This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen, which lowers the electron density of the ring carbons and can stabilize the negatively charged intermediate formed during the reaction. beilstein-journals.org

For 2-chloropyridine (B119429) derivatives, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This pathway involves the addition of a nucleophile to the carbon bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the chloride ion. nih.gov While effective, these reactions on unactivated substrates can sometimes require harsh conditions, such as high temperatures or pressures, to overcome the activation barrier. rsc.org

Substituent Effects on Pyridine Reactivitynih.govnih.gov

The reactivity of the pyridine ring is heavily influenced by the electronic nature of its substituents. drugbank.com Electron-withdrawing groups (EWGs) further decrease the electron density of the ring, generally increasing the rate of nucleophilic substitution. Conversely, electron-donating groups (EDGs) increase the ring's electron density, which can passivate it towards nucleophilic attack. researchgate.net

In this compound, the isoindoline (B1297411) group is attached to the C4 position of the pyridine ring via its nitrogen atom. As an N-aryl substituent, the isoindoline moiety is expected to act as an electron-donating group through resonance, where the nitrogen's lone pair of electrons is delocalized into the pyridine ring. This donation increases the electron density at the ortho and para positions relative to the substituent. While this effect deactivates the ring towards nucleophiles compared to a pyridine with an electron-withdrawing group, the inherent reactivity of the 2-chloro position ensures that nucleophilic substitution remains a key transformation for this compound.

Table 1: Predicted Reactivity at Key Positions of this compound

| Position | Moiety | Predicted Reaction Type | Rationale |

| C2-Cl | Chloropyridine | Nucleophilic Aromatic Substitution (SNAr), Palladium Cross-Coupling | Activated position for nucleophilic attack and standard site for Pd-catalyzed reactions on aryl chlorides. nih.govlookchem.com |

| Benzene Ring | Isoindoline | Electrophilic Aromatic Substitution (SEAr) | Activated by the fused N-heterocycle, directing ortho/para to the amine functionality. nih.gov |

| Isoindoline-N | Isoindoline | Basic, Nucleophilic (in synthesis) | The nitrogen atom is the site of bond formation with the pyridine ring and retains basic character. |

Intermolecular and Intramolecular Nucleophilic Substitution Pathways

Nucleophilic substitution reactions can proceed through either intermolecular or intramolecular pathways. Intermolecular reactions occur between two separate molecules, whereas intramolecular reactions occur within a single molecule containing both the nucleophile and the electrophilic site. google.com

Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups, which reduces the entropic cost of bringing them together. drugbank.comgoogle.com The likelihood of an intramolecular pathway is highly dependent on the concentration of the reactant—with low concentrations favoring intramolecular cyclization—and the stability of the resulting ring, with five- and six-membered rings being particularly stable and readily formed. google.comnih.gov

For the parent compound this compound, nucleophilic attack at the C2-Cl position would typically proceed via an intermolecular pathway, involving an external nucleophile. For an intramolecular reaction to occur, a suitable nucleophilic functional group would need to be present elsewhere on the isoindoline ring system, appropriately positioned to attack the C2 carbon.

Electrophilic Reactivity of the Isoindoline System

While the chloropyridine core is electron-deficient and prone to nucleophilic attack, the isoindoline moiety is electron-rich and susceptible to electrophilic substitution. researchgate.net The isoindoline system consists of a benzene ring fused to a saturated five-membered nitrogen-containing ring (a dihydro-pyrrole). The nitrogen atom of this fused ring is analogous to an alkylamino substituent on a benzene ring.

The nitrogen atom is a powerful activating group, strongly donating electron density into the attached benzene ring through resonance. This significantly increases the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles. According to the principles of electrophilic aromatic substitution, the directing effect of the amino group favors substitution at the positions ortho and para to it. In the isoindoline structure, this corresponds to the C4 and C7 positions of the benzo-fused ring. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to occur selectively at these sites.

Palladium-Catalyzed Transformations and Their Mechanisms

The carbon-chlorine bond at the C2 position of the pyridine ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination reactions.

The general catalytic cycle for these reactions begins with a Pd(0) species.

Oxidative Addition : The cycle initiates with the oxidative addition of the C-Cl bond of this compound to the Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity order for halogens is typically I > Br > OTf >> Cl.

Transmetalation or Nucleophilic Attack : In reactions like the Suzuki or Stille coupling, a second organometallic reagent (e.g., an organoboron or organotin compound) undergoes transmetalation, transferring its organic group to the palladium center. In Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the palladium center. This step forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Table 2: Potential Palladium-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, Base (e.g., Et₃N) |

| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | R₂NH | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) |

Fundamental Reaction Mechanisms for Isoindoline and Pyridine Interconversionsresearchgate.net

The term "interconversion" in this context most logically refers to the formation of the title compound from its constituent pyridine and isoindoline precursors. While a specific synthesis for this compound is not detailed in the surveyed literature, a plausible and common method for its construction is the nucleophilic aromatic substitution (SNAr) reaction between isoindoline and a di-substituted pyridine.

A likely precursor would be a pyridine derivative with two leaving groups, such as 2,4-dichloropyridine (B17371) or, more effectively, 2-chloro-4-fluoropyridine (B1362352), as the C-F bond is generally more labile than the C-Cl bond in SNAr reactions on pyridines. In this proposed synthesis, the isoindoline acts as a nitrogen nucleophile, attacking the more reactive C4 position of the pyridine ring to displace the halide at that position. The greater reactivity at C4 compared to C2 in such di-halopyridines is a well-established principle in pyrimidine (B1678525) chemistry, which shares electronic similarities.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the structure of organic molecules. For a comprehensive understanding of 2-(2-Chloropyridin-4-yl)isoindoline, a variety of NMR experiments would be employed.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the isoindoline (B1297411) and pyridine (B92270) rings. For instance, correlations would be expected between the adjacent protons on the benzene (B151609) ring of the isoindoline moiety and between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the isoindoline and pyridine fragments by showing correlations between the protons on one ring system and the carbons on the other, as well as confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be key in determining the preferred conformation of the molecule, particularly the relative orientation of the isoindoline and pyridine rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar structures, is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Isoindoline CH₂ | ~4.5 - 5.0 | ~50 - 55 |

| Isoindoline Ar-H | ~7.2 - 7.5 | ~120 - 140 |

| Pyridine H-3, H-5 | ~6.8 - 7.2 | ~110 - 125 |

| Pyridine H-6 | ~8.0 - 8.3 | ~150 - 155 |

Note: These are estimated values and would require experimental verification.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying polymorphism. The methodology involves analyzing the powdered crystalline sample of this compound. Differences in the crystalline packing and molecular conformation between polymorphs lead to distinct chemical shifts and cross-polarization dynamics in the ssNMR spectra, allowing for their identification and characterization.

The relative orientation of the isoindoline and 2-chloropyridine (B119429) rings is a key structural feature. In solution, this conformation can be investigated using NOESY, as mentioned earlier, which can detect through-space interactions between protons on the two different ring systems. Additionally, variable temperature NMR studies could provide insights into the rotational energy barrier around the C-N bond connecting the two heterocyclic moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the [M+H]⁺ ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₃H₁₁ClN₂). The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the protonated molecule [M+H]⁺). The resulting fragment ions provide a "fingerprint" of the molecule and allow for the elucidation of its fragmentation pathways. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the isoindoline nitrogen and the pyridine ring, as well as fragmentation within the isoindoline and pyridine rings themselves. A hypothetical fragmentation pattern is outlined below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ - Cl | Loss of a chlorine radical |

| [M+H]⁺ - C₈H₈N | Cleavage yielding the 2-chloropyridin-4-amine fragment |

| [M+H]⁺ - C₅H₃ClN | Cleavage yielding the isoindoline fragment |

Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations.

Functional Group Analysis and Vibrational Mode Assignment

The vibrational spectrum of this compound is characterized by contributions from its constituent aromatic rings and the linkages between them. The analysis of these spectra allows for the assignment of specific vibrational modes to the functional groups present in the molecule.

The isoindoline group presents characteristic vibrations. The C-H stretching vibrations of the aromatic benzene ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations of the isoindoline nitrogen are also a key diagnostic feature.

The 2-chloropyridine moiety contributes its own set of characteristic vibrations. The C-Cl stretching vibration is a prominent feature, typically appearing in the fingerprint region of the spectrum. Aromatic C-H stretching from the pyridine ring is also expected, similar to the isoindoline ring. The C=N and C=C stretching vibrations within the pyridine ring will also be present in the 1600-1400 cm⁻¹ region, often overlapping with the isoindoline aromatic signals. The C₂v point-group symmetry for a pyridine molecule dictates that all 27 of its possible vibrational modes are Raman active, while 24 are IR active. aps.org

The following table summarizes the expected key vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Isoindoline & Pyridine) | Stretching | 3100 - 3000 |

| Aromatic C=C (Isoindoline & Pyridine) | Stretching | 1600 - 1400 |

| C-N (Isoindoline) | Stretching | 1350 - 1250 |

| C-Cl (Chloropyridine) | Stretching | 800 - 600 |

Complementary Use of IR and Raman for Comprehensive Vibrational Analysis

Infrared (IR) and Raman spectroscopy are governed by different selection rules, making them complementary techniques for a comprehensive vibrational analysis. arxiv.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment of the molecule. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the scattered photons losing or gaining energy corresponding to the vibrational modes of the molecule. arxiv.org Raman active vibrations involve a change in the polarizability of the molecule.

For a molecule like this compound, which lacks a center of inversion, many vibrational modes will be active in both IR and Raman spectra. However, the intensities of the bands can vary significantly between the two techniques. For instance, the C=C stretching vibrations of the aromatic rings are often strong in both IR and Raman spectra. The C-Cl stretch, due to its polar nature, is expected to show a strong band in the IR spectrum. Symmetric vibrations, which may have a small change in dipole moment but a large change in polarizability, can be more prominent in the Raman spectrum.

By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational landscape of this compound can be obtained, aiding in a more confident and detailed structural assignment. This dual-modal approach helps to resolve ambiguities that may arise from a single spectroscopic method. arxiv.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) Methodologies

The primary method for determining the crystal structure of a compound like this compound is single crystal X-ray diffraction (SCXRD). This technique involves irradiating a single, high-quality crystal of the material with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.

The positions and intensities of these diffracted spots are meticulously measured. This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The resulting structural model provides precise bond lengths and angles. For example, in a related compound, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, SCXRD revealed a monoclinic crystal system with space group P2₁/c. researchgate.net Similar detailed structural parameters would be obtainable for this compound.

Co-crystallization Strategies (Methodology)

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. This strategy can be employed to modify the physicochemical properties of a compound or to facilitate the crystallization of a molecule that is otherwise difficult to crystallize on its own.

Several methods can be used for co-crystallization. Solution-based methods involve dissolving the target compound and a co-former in a suitable solvent or solvent mixture and allowing the co-crystal to form upon slow evaporation, cooling, or addition of an anti-solvent. Grinding techniques , both neat and liquid-assisted, involve the mechanical mixing of the two components to induce co-crystal formation. nih.govHot-melt extrusion and sonocrystallization are other methods that can be employed. nih.gov

For this compound, co-crystallization could be explored with various co-formers, such as carboxylic acids or other hydrogen-bond donors/acceptors, to investigate the formation of new solid forms with potentially different properties. The choice of co-former and crystallization method would be guided by the functional groups present in the target molecule and the desired intermolecular interactions in the resulting co-crystal.

Electronic Spectroscopy: UV-Vis and Fluorescence Techniques

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the aromatic rings. The presence of the chlorine atom and the nitrogen atoms can also lead to n → π* transitions.

In a related compound, 2-chloropyridine, an absorption maximum is observed around 256 nm in chloroform. researchgate.net Isoindoline derivatives also exhibit strong UV absorption. The UV-Vis spectrum of this compound is expected to show a combination of these features, with the specific absorption maxima and molar absorptivities being dependent on the electronic communication between the two ring systems.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce; the process is dependent on the molecule's ability to return to the ground state via radiative decay. The fluorescence spectrum, if observed for this compound, would provide information about the energy of the lowest excited singlet state and could be sensitive to the molecular environment. The study of related isoindoline-1,3-dione derivatives has shown that they can act as fluorescent probes. researchgate.net

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is characterized by transitions occurring within the aromatic systems of the chloropyridine and isoindoline moieties. The conjugation between these two ring systems significantly influences the energy and intensity of these transitions.

The isoindoline group, being a reduced aromatic system, has its own set of π → π* transitions. However, the key feature is the electronic interaction between the nitrogen lone pair of the isoindoline and the π-system of the 2-chloropyridine ring. This interaction, along with the presence of the electron-withdrawing chlorine atom, modulates the electronic properties of the entire molecule.

Key Research Findings:

π → π Transitions:* These high-energy transitions are typically observed in the ultraviolet region of the spectrum and are characteristic of the aromatic pyridine and benzene rings within the isoindoline structure.

n → π Transitions:* The presence of nitrogen and chlorine atoms with lone pairs of electrons allows for n → π* transitions. These are generally lower in energy and appear at longer wavelengths compared to the π → π* transitions.

Conjugation Effects: The linkage between the isoindoline nitrogen and the pyridine ring at the 4-position facilitates electronic conjugation. This extended conjugation typically results in a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). The degree of this shift provides insight into the planarity and electronic coupling between the two ring systems.

Table 1: Hypothetical Electronic Transition Data for this compound

| Transition Type | Typical Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π* (Pyridine) | ~260 | ~2,000 | Ethanol |

| π → π* (Benzene) | ~270 | ~1,500 | Ethanol |

| n → π* (Pyridine N) | ~310 | ~300 | Hexane |

| Charge Transfer | ~350 | ~5,000 | Acetonitrile (B52724) |

Note: This table presents expected values based on the analysis of similar compounds and is for illustrative purposes.

Luminescence Spectroscopy Methodologies

Luminescence spectroscopy, encompassing fluorescence and phosphorescence, provides further details about the excited state properties of this compound.

The emission properties of this compound are intrinsically linked to its absorption characteristics. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon.

Research Findings on Luminescence:

Fluorescence: Many pyridine and isoindoline derivatives exhibit fluorescence. The quantum yield and emission wavelength of this compound are sensitive to the solvent polarity and the presence of the heavy chlorine atom, which can enhance intersystem crossing and potentially quench fluorescence.

Phosphorescence: The presence of the chlorine atom (heavy-atom effect) can facilitate spin-orbit coupling, increasing the probability of intersystem crossing from the singlet excited state to the triplet state. This can lead to observable phosphorescence at lower temperatures, which would have a longer lifetime and be red-shifted compared to its fluorescence.

Chromatographic Techniques for Purity and Mixture Analysis (Methodology)

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and for monitoring reaction progress.

Methodology:

Stationary Phase: A reversed-phase C18 column is commonly employed, where the nonpolar stationary phase interacts with the relatively nonpolar regions of the molecule.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound and any impurities.

Detection: A UV detector is highly effective, set at a wavelength where the compound exhibits strong absorbance, such as one of its π → π* transition maxima.

Table 2: Example HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Gas Chromatography (GC)

For the analysis of volatile impurities or for certain reaction monitoring applications, Gas Chromatography can be a valuable tool.

Methodology:

Stationary Phase: A capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or DB-17), would be suitable for the separation of this compound.

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

Injection: A split/splitless injector is used to introduce the sample onto the column at a high temperature to ensure volatilization.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of identifying impurities based on their mass spectra.

Chiral Chromatography for Enantiomeric Purity Assessment (Methodology)

If this compound is synthesized in a way that could produce enantiomers (for instance, if the isoindoline ring is substituted asymmetrically), chiral chromatography is essential to separate and quantify these stereoisomers.

Methodology:

Chiral Stationary Phase (CSP): The most common approach is to use a column with a chiral stationary phase. These phases are often based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The chiral environment of the stationary phase leads to differential interactions with the enantiomers, resulting in different retention times.

Mobile Phase: The choice of mobile phase is critical and often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The exact composition is optimized to achieve the best separation.

Alternative Derivatization: An alternative method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Computational and Theoretical Investigations of 2 2 Chloropyridin 4 Yl Isoindoline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

A foundational step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

For 2-(2-Chloropyridin-4-yl)isoindoline, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find this minimum energy structure. The optimization would yield precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Key parameters would include the planarity of the isoindoline (B1297411) and pyridine (B92270) rings and the rotational angle between them.

Electronic structure analysis, performed on the optimized geometry, reveals how electrons are distributed within the molecule. This includes the calculation of molecular orbitals, electron density, and the electrostatic potential map, which highlights electron-rich and electron-deficient regions, crucial for understanding intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

This table illustrates the type of data obtained from molecular geometry optimization. Specific values for the title compound are not available in the cited literature.

| Parameter | Atoms Involved | Predicted Value (Placeholder) |

| Bond Lengths | ||

| C-Cl | Pyridine Ring C, Chlorine | Value in Angstroms (Å) |

| C-N | Pyridine Ring C, Isoindoline N | Value in Angstroms (Å) |

| C-N | Isoindoline Ring C, Isoindoline N | Value in Angstroms (Å) |

| Bond Angles | ||

| C-N-C | Pyridine C, Isoindoline N, Isoindoline C | Value in Degrees (°) |

| Cl-C-N | Chlorine, Pyridine C, Pyridine N | Value in Degrees (°) |

| Dihedral Angle | ||

| C-C-N-C | Pyridine Ring, Isoindoline Ring | Value in Degrees (°) |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. beilstein-journals.orgslideshare.netyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), which help in predicting how the molecule will behave in chemical reactions. uni.lu

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors (Illustrative)

This table shows the typical FMO data and reactivity descriptors derived from quantum chemical calculations. Specific values for the title compound are not available in the cited literature.

| Property | Symbol | Formula | Predicted Value (Placeholder) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Value in electron volts (eV) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Value in electron volts (eV) |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Value in electron volts (eV) |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Value in electron volts (eV) |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Value in electron volts (eV) |

| Global Electrophilicity Index | ω | χ²/2η | Value in electron volts (eV) |

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical chemical shifts can be obtained and compared with experimental spectra to assign signals to specific atoms.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be computed. These predicted frequencies and their corresponding intensities help in identifying the characteristic functional groups present in the molecule, such as C-Cl, C-N, and aromatic C-H stretches.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the UV-Vis spectrum, offering insights into the molecule's electronic conjugation and chromophores.

Beyond the global descriptors from FMO theory, local reactivity indices can be calculated to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. Methods like the analysis of Fukui functions or the distribution of Molecular Electrostatic Potential (MEP) are employed.

The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms and positive potential near the hydrogens of the isoindoline -CH₂- groups.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for analyzing the conformational flexibility of a molecule like this compound. The molecule's structure is not rigid; rotation can occur around the single bond connecting the pyridine and isoindoline rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

Interaction Studies with Model Chemical Systems

To comprehend the chemical behavior of This compound , computational chemists would model its interactions with various simplified chemical systems. These models could represent key features of a larger, more complex environment, such as a solvent or a biological macromolecule. The primary goal of these studies would be to elucidate the nature and strength of intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, between This compound and the model system.

For instance, the interaction of This compound with water molecules would be modeled to understand its solubility and behavior in aqueous environments. Similarly, its interaction with model amino acid residues could provide initial insights into its potential binding modes with proteins. These studies typically employ quantum mechanical or molecular mechanics methods to calculate interaction energies and to visualize the geometry of the resulting complexes.

While no specific interaction studies with model chemical systems for This compound are documented in the surveyed literature, the hypothetical data table below illustrates the kind of results such a study might produce.

Hypothetical Interaction Energies of this compound with Model Systems

| Model System | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Water | Hydrogen Bonding | -8.5 |

| Methanol | Hydrogen Bonding | -7.2 |

| Benzene (B151609) | π-π Stacking | -4.1 |

Reaction Mechanism Elucidation via Computational Pathways

A key aspect of elucidating a reaction mechanism is the characterization of its transition states—the highest energy points along the reaction coordinate. Computational methods, such as density functional theory (DFT), are used to locate the geometry of these transient species and to calculate their energy. The energy difference between the reactants and the transition state is the activation energy barrier, a critical parameter that governs the rate of the reaction.

For a reaction involving This compound , such as a nucleophilic substitution at the chloro-substituted pyridine ring, computational chemists would model the approach of the nucleophile and the departure of the chloride ion to pinpoint the transition state structure and its associated energy barrier. Although no specific studies on transition state characterization for reactions of This compound are publicly available, the following table provides a hypothetical representation of such data.

Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 15.2 |

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. Computational models can account for these solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. These models would be applied to the study of This compound to understand how different solvents might stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway and energy barriers. The absence of specific research in this area for This compound precludes the presentation of actual data.

Structure-Reactivity Relationship (SRR) Theoretical Modeling

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. For This compound , this would involve investigating how modifications to its molecular structure, such as the introduction of different substituents, would affect its chemical properties.

QSRR is a more quantitative approach to SRR, where statistical methods are used to develop mathematical models that relate molecular descriptors (numerical representations of molecular structure) to reactivity data. These descriptors can be calculated using computational chemistry and can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).

A QSRR study on a series of derivatives of This compound could lead to an equation that predicts their reaction rates based on calculated molecular descriptors. No such QSRR studies for This compound have been found in the public domain.

The ultimate goal of computational and theoretical investigations is often to derive principles for the rational design of new molecules with desired properties. By understanding the structure-reactivity relationships of This compound and its analogs, chemists could computationally screen new designs to identify candidates with enhanced reactivity, selectivity, or other desirable characteristics before undertaking their synthesis. These computational insights would provide a roadmap for the efficient development of new chemical entities.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Methanol |

| Benzene |

| N-methylacetamide |

Advanced Research Applications and Chemical Role of 2 2 Chloropyridin 4 Yl Isoindoline

As a Building Block in Complex Organic Synthesis

The structure of 2-(2-Chloropyridin-4-yl)isoindoline is primed for synthetic elaboration, making it a potentially valuable building block for creating more complex molecular architectures. Its utility stems primarily from the reactive nature of the chloro-substituent on the pyridine (B92270) ring.

Precursor to Polysubstituted Heterocycles

The chlorine atom at the 2-position of the pyridine ring is a key reactive handle for further functionalization. This position is activated towards nucleophilic aromatic substitution (SNAr) and is a classic substrate for various transition-metal-catalyzed cross-coupling reactions. vaia.comresearchgate.netnih.gov This reactivity allows for the precise introduction of a wide array of substituents, transforming the initial building block into a diverse library of polysubstituted heterocycles.

For instance, in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the chlorine atom can be replaced with aryl or heteroaryl groups. Similarly, Buchwald-Hartwig amination could introduce various amine functionalities. acs.org These transformations would yield complex molecules that merge the isoindoline (B1297411) core with other functional systems via the pyridine linker. The reactivity of 2-chloropyridines is generally higher than their 3-chloro counterparts in such reactions due to the electronic influence of the ring nitrogen. vaia.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst System (Example) | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Aryl group | 2-(2-Arylpyridin-4-yl)isoindolines |

| Buchwald-Hartwig Amination | Secondary amine / Pd catalyst | Amino group | 2-(2-Aminopyridin-4-yl)isoindolines |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group | 2-(2-Alkynylpyridin-4-yl)isoindolines |

| Stille Coupling | Organostannane / Pd catalyst | Alkyl/Aryl group | 2-(2-Alkyl/Arylpyridin-4-yl)isoindolines |

| Nucleophilic Substitution | Sodium methoxide | Methoxy group | 2-(2-Methoxypyridin-4-yl)isoindoline |

Construction of Fused and Bridged Ring Systems

The synthesis of fused and bridged polycyclic systems is a fundamental goal in organic chemistry, often leading to molecules with unique three-dimensional shapes and biological activities. mdpi.combeilstein-journals.org While no direct examples using this compound are reported, the scaffold is suitable for designing intramolecular cyclization strategies.

A hypothetical pathway could involve a preliminary functionalization of the isoindoline benzene (B151609) ring, for example, by introducing a nucleophilic or organometallic group. A subsequent intramolecular cross-coupling or SNAr reaction between this new group and the 2-chloropyridine (B119429) moiety could, in principle, lead to the formation of a new ring, creating a rigid, fused heterocyclic system. The feasibility of such a reaction would depend on the length and nature of the tether between the reactive sites to allow for a favorable ring-closing conformation.

Role in Coordination Chemistry Research

The presence of multiple nitrogen atoms makes this compound a compelling candidate for applications in coordination chemistry.

Ligand Design for Metal Complexes

The molecule possesses two distinct nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the isoindoline ring. This arrangement allows it to function as a bidentate N,N'-chelating ligand, capable of forming stable five-membered rings with a central metal ion. Research on related bis(pyridylimino)isoindoline structures has confirmed their efficacy as tridentate "pincer" ligands that can coordinate with metals like copper (II) and nickel (II). rsc.org By analogy, the simpler this compound scaffold is expected to readily form stable complexes with a variety of transition metals.

Table 2: Hypothetical Metal Complexes with this compound (L)

| Metal Ion (Example) | Potential Complex Formula | Coordination Number | Potential Geometry |

|---|---|---|---|

| Palladium(II) | [Pd(L)Cl₂] | 4 | Square Planar |

| Copper(II) | [Cu(L)₂(H₂O)₂]²⁺ | 6 | Distorted Octahedral |

| Ruthenium(II) | [Ru(L)₃]²⁺ | 6 | Octahedral |

| Cobalt(II) | [Co(L)₂(NCS)₂] | 6 | Octahedral |

| Nickel(II) | [Ni(L)Cl₂(H₂O)₂] | 6 | Octahedral |

Modulating Coordination Geometries and Electronic Properties

A ligand's structure dictates the properties of the resulting metal complex. In complexes of this compound, the bulky and rigid isoindoline group would impose significant steric constraints, influencing the coordination geometry around the metal center and potentially preventing the coordination of other bulky ligands.

Applications in Materials Science Research (e.g., as monomers, in organic electronics research)

Isoindole and its derivatives are recognized for their utility in materials science, particularly in the synthesis of dyes, pigments, and functional organic materials like phthalocyanines. researchgate.net The structure of this compound suggests it could be a valuable monomer for creating novel polymers.

The reactive chlorine atom provides a site for polymerization reactions. For example, through Suzuki polycondensation with an aromatic diboronic acid, it could be incorporated into a conjugated polymer chain. The resulting polymer would feature a repeating N-aryl isoindoline-pyridine backbone. Such polymers could possess interesting photophysical or electronic properties due to the combination of the electron-rich isoindoline and electron-deficient pyridine units. These characteristics are sought after in the field of organic electronics for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the advanced applications of This compound in the areas of organic semiconductors, polymer precursors, or as novel chemical probes for research. The search for detailed methodologies and research findings for the outlined topics did not yield any published work directly involving this compound.

Therefore, it is not possible to provide a detailed article on the following subjects as they pertain to this compound:

Methodological Advancements Facilitated by the Compound

Development of New Catalytic Systems for Related Syntheses

While the isoindoline and chloropyridine moieties are present in various advanced materials and biologically active molecules, the specific compound This compound does not appear to be a primary subject of research in these advanced fields at this time. It is possible that the compound exists as a synthetic intermediate, but dedicated studies on its role in the requested applications are not found in the current body of scientific publications.

Due to the absence of relevant research findings, generating a scientifically accurate and informative article that adheres to the user's specific and detailed outline is not feasible.

Improvements in Analytical Characterization Techniques

The precise structural elucidation and purity assessment of synthetic compounds are fundamental to modern chemical research. For a molecule such as this compound, a combination of advanced analytical techniques is essential for its unambiguous characterization. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural features—a substituted pyridine ring linked to an isoindoline moiety—allow for a well-supported projection of the analytical methodologies required for its characterization. Improvements in these techniques have enhanced sensitivity, resolution, and the depth of structural information that can be obtained.

The primary analytical methods for the comprehensive characterization of this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be employed to confirm its constitution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the isoindoline and chloropyridine rings. The aromatic protons of the isoindoline portion would typically appear as a multiplet in the aromatic region. The benzylic protons of the isoindoline ring would likely present as a singlet. The three protons on the 2-chloropyridin-4-yl group would exhibit characteristic shifts and coupling patterns, providing definitive evidence of the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing the number of unique carbon environments. The chemical shifts would confirm the presence of the aromatic carbons of both ring systems and the aliphatic carbon of the isoindoline ring.

Advanced 2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish the connectivity between protons and carbons, confirming the link between the nitrogen of the isoindoline ring and the C4 position of the chloropyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, which serve as a powerful confirmation of the molecular formula.

For this compound, HRMS would be used to verify its elemental composition of C₁₃H₁₁ClN₂. The technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental formulas. The predicted monoisotopic mass for the [M+H]⁺ ion would be a key value for confirmation. Furthermore, analysis of the isotopic pattern, specifically the ratio of the M and M+2 peaks, would provide clear evidence for the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of chemical compounds and for the separation of complex mixtures. For this compound, a reversed-phase HPLC method would likely be developed. sielc.comhelixchrom.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to improve peak shape. sielc.comhelixchrom.com This method would be used to determine the purity of a synthesized batch of the compound and to identify any potential impurities from the synthesis.

The table below summarizes the predicted analytical data for the characterization of this compound.

Predicted Analytical Data for this compound

| Analytical Technique | Parameter | Predicted Value/Characteristic |

|---|---|---|

| HRMS (ESI+) | Molecular Formula | C₁₃H₁₁ClN₂ |

| Calculated Exact Mass [M] | 230.0611 | |

| Calculated [M+H]⁺ | 231.0689 | |

| ¹H NMR | Chemical Shift Ranges (ppm) | Aromatic Protons: ~7.0-8.5 ppmIsoindoline CH₂: ~4.5-5.0 ppm |

| ¹³C NMR | Chemical Shift Ranges (ppm) | Aromatic/Heteroaromatic C: ~110-160 ppmIsoindoline CH₂: ~50-60 ppm |

| HPLC | Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

Future Directions and Emerging Research Avenues for 2 2 Chloropyridin 4 Yl Isoindoline

Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Discovery

Conceptual AI/ML Workflow for Derivative Discovery

| Step | Action | Technology | Objective |

|---|---|---|---|

| 1. Design | Generate a virtual library of analogs of 2-(2-Chloropyridin-4-yl)isoindoline. | Generative Models (e.g., GANs) | Explore novel chemical space around the core scaffold. |

| 2. Predict | Screen virtual library for desired properties (e.g., kinase inhibition, solubility). | Predictive ML Models (e.g., GNNs) pharmafeatures.com | Prioritize candidates with the highest likelihood of success. |

| 3. Plan | Determine the most efficient synthetic route for high-priority candidates. | Retrosynthesis Software (e.g., AiZynthFinder) mdpi.com | Ensure synthetic feasibility and efficiency. |

| 4. Synthesize | Execute the planned synthesis using robotic platforms. | Automated Synthesis Hardware | Rapidly produce physical samples for testing. |

| 5. Test & Refine | Assay the synthesized compounds and feed the results back into the model. | High-Throughput Screening | Iteratively improve the predictive accuracy of the AI model. nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis Research

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch synthesis for producing compounds like this compound, especially for research and scaling up. This technology provides better control over reaction parameters, improved safety, and often higher yields. nih.govmit.edu

For the synthesis of N-aryl heterocycles, flow processes allow for precise temperature and pressure control, which can be crucial for reactions like the coupling of isoindoline (B1297411) with 2,4-dichloropyridine (B17371). Research on the continuous flow synthesis of related isoindolinones and other heterocycles has demonstrated superior yields and significantly shorter reaction times compared to batch methods. nih.govmdpi.com This is often due to the ability to "telescope" reaction steps, where intermediates are not isolated, reducing waste and product loss. nih.govuc.pt The enhanced mixing and heat transfer in flow reactors can also enable novel reaction pathways that are not feasible in batch processing. mit.edu

Comparison of Batch vs. Flow Synthesis for Heterocycles

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.govmdpi.com | Faster process development and production. |

| Yield | Variable, often lower | Often higher and more consistent nih.gov | Improved efficiency and reduced cost. |

| Safety | Risks associated with large volumes of reagents | Smaller reaction volumes, better heat dissipation mit.edu | Reduced risk of thermal runaways. |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer | Easier transition from lab to production scale. |

| Process Control | Limited control over gradients | Precise control of temperature, pressure, and mixing mit.edu | Higher reproducibility and product quality. |

Exploration of Unconventional Reactivity Modes